Photocleavable Functionality: 7-Nitroindole Core Enables Light-Triggered DNA Backbone Scission, Absent in 5-Nitroindole
In a direct head-to-head comparison of 7-nitroindole and 5-nitroindole 2′-deoxyribonucleosides, the 7-nitroindole analog d(7-Ni) provided efficient photochemically triggered DNA backbone cleavage at a preselected position, whereas the 5-nitroindole analog (d(5-Ni)) exhibited universal base hybridization properties but lacked photocleavable functionality . Both analogs showed similar hybridization behaviour when incorporated into 11mer duplexes, yet only the 7-nitro isomer conferred light-induced strand scission . Enzymatic replication studies using Klenow fragment (exo-) further showed a decrease in polymerase activity with preferential dAMP incorporation opposite both 7-Ni and 5-Ni bases, but the key differentiating factor for procurement is the exclusive photocleavable capability of the 7-nitro scaffold .
| Evidence Dimension | Photocleavable DNA backbone cleavage functionality |
|---|---|
| Target Compound Data | 7-Nitroindole nucleoside d(7-Ni): photochemically triggered DNA backbone cleavage at preselected position (qualitative positive) |
| Comparator Or Baseline | 5-Nitroindole nucleoside d(5-Ni): no photocleavable activity; functions as universal base analog |
| Quantified Difference | Qualitative presence vs. absence of photocleavable function; hybridization ΔTm values similar between 7-Ni and 5-Ni duplexes |
| Conditions | 11mer oligonucleotide duplexes; Klenow fragment (exo-) enzymatic replication; UV irradiation |
Why This Matters
This evidence demonstrates that the 7-nitro position is mechanistically non-redundant: only the 7-nitro isomer delivers light-controlled DNA cleavage, making 2-(7-nitro-3-indolyl)-2-oxoacetic acid the mandatory precursor for synthesizing photocleavable 7-nitroindole-3-glyoxylamide probes.
- [1] Crey-Desbiolles C, Berthet N, Kotera M, Dumy P. Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog. Nucleic Acids Res. 2005;33(5):1532-1543. doi:10.1093/nar/gki293. View Source
